molecular formula C13H16N4O4S B11065426 Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-

Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-

Cat. No.: B11065426
M. Wt: 324.36 g/mol
InChI Key: PPYCZQZXRYFOCO-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with appropriate electrophiles.

    Coupling Reactions: The final compound can be obtained by coupling the furan, morpholine, and thiadiazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-FURYLMETHYL)-2-{[4-(4-PIPERIDINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
  • N-(2-FURYLMETHYL)-2-{[4-(4-PYRROLIDINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

Comparison

Compared to similar compounds, N-(2-FURYLMETHYL)-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE may exhibit unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity, biological activity, and physical properties. The morpholine ring can enhance solubility and bioavailability, making it a potentially more effective compound in certain applications.

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C13H16N4O4S/c18-11(14-8-10-2-1-5-20-10)9-21-13-12(15-22-16-13)17-3-6-19-7-4-17/h1-2,5H,3-4,6-9H2,(H,14,18)

InChI Key

PPYCZQZXRYFOCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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